

Commercial Availability and Technical Guide for Bis-(N,N'-carboxyl-PEG4)-Cy5

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Compound of Interest

Compound Name: **Bis-(N,N'-carboxyl-PEG4)-Cy5**

Cat. No.: **B12087234**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Bis-(N,N'-carboxyl-PEG4)-Cy5**, a fluorescent linker molecule increasingly utilized in the development of targeted protein degraders. This document outlines its commercial availability, core technical specifications, and provides representative experimental protocols for its application in the synthesis and evaluation of fluorescent Proteolysis Targeting Chimeras (PROTACs).

Introduction to Bis-(N,N'-carboxyl-PEG4)-Cy5

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a heterobifunctional molecule that incorporates a Cy5 fluorophore, a near-infrared dye, and two terminal carboxylic acid groups connected by polyethylene glycol (PEG) linkers. Its primary application is in the synthesis of fluorescent PROTACs. PROTACs are novel therapeutic modalities that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. The integration of a fluorescent dye like Cy5 into the PROTAC structure enables direct visualization and quantification of the PROTAC's cellular uptake, distribution, and its engagement with the target protein, facilitating a deeper understanding of its mechanism of action.

Commercial Availability

Bis-(N,N'-carboxyl-PEG4)-Cy5 is available from several commercial suppliers, ensuring its accessibility for research and development purposes. Key vendors include:

- Amsbio[1]
- BroadPharm[2][3]
- MedChemExpress (MCE)[4][5][6][7]
- BOC Sciences[8]
- KKL Med Inc.[9]

Researchers are advised to consult the respective vendor websites for the most current information on product availability, purity, and pricing.

Technical Data

The following table summarizes the key quantitative data for **Bis-(N,N'-carboxyl-PEG4)-Cy5**, compiled from various commercial sources.

Property	Value	Source(s)
CAS Number	2107273-44-7	[1][3]
Molecular Weight	~887.49 g/mol	[9]
Excitation Maximum (λ_{ex})	~649 nm	[2][3]
Emission Maximum (λ_{em})	~667 nm	[2][3]
Purity	Typically $\geq 95\%$ or higher	BroadPharm
Solubility	Soluble in DMSO and DMF	BroadPharm
Storage Conditions	-20°C, protected from light	[1][3]

Experimental Protocols

The terminal carboxylic acid groups of **Bis-(N,N'-carboxyl-PEG4)-Cy5** allow for its conjugation to primary or secondary amines on other molecules, such as a target protein ligand or an E3 ligase ligand, through the formation of a stable amide bond. A common method for this conjugation is via EDC/NHS chemistry.

General Protocol for Amide Coupling of Bis-(N,N'-carboxyl-PEG4)-Cy5 to an Amine-Containing Molecule

This protocol provides a general guideline for the conjugation of **Bis-(N,N'-carboxyl-PEG4)-Cy5** to a molecule containing a primary amine (e.g., a protein ligand with an available lysine residue or a synthetic molecule with a terminal amine). Note: This is a representative protocol and may require optimization for specific molecules and applications.

Materials:

- **Bis-(N,N'-carboxyl-PEG4)-Cy5**
- Amine-containing molecule (e.g., target protein ligand)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4 for biomolecules, or an appropriate organic solvent for small molecules)
- Quenching solution (e.g., hydroxylamine or Tris buffer)
- Purification system (e.g., HPLC, column chromatography)

Procedure:

- Activation of Carboxylic Acid Groups:
 - Dissolve **Bis-(N,N'-carboxyl-PEG4)-Cy5** in anhydrous DMF or DMSO.
 - Add a 1.5 to 2-fold molar excess of EDC and a 2 to 3-fold molar excess of NHS (or Sulfo-NHS) to the solution.
 - Allow the activation reaction to proceed for 15-30 minutes at room temperature.

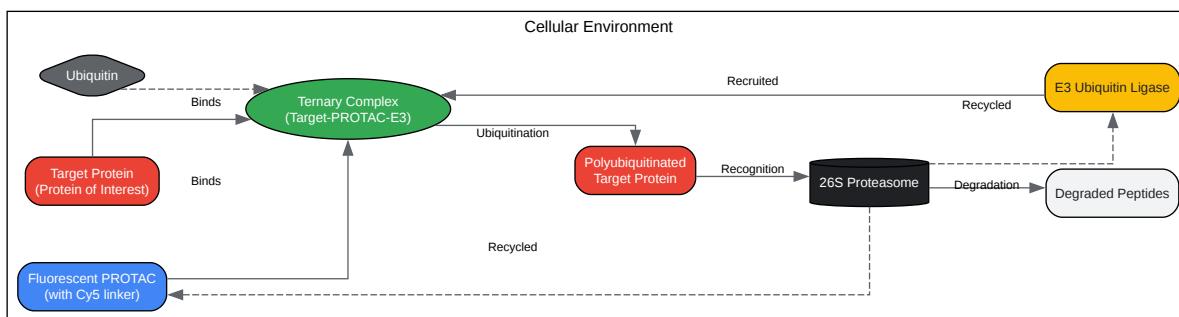
- Conjugation to the Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in the appropriate reaction buffer.
 - Add the activated **Bis-(N,N'-carboxyl-PEG4)-Cy5** solution to the amine-containing molecule solution. The molar ratio should be optimized, but a starting point is a 1:1 or 1:1.2 ratio of the activated linker to the amine.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
- Quenching the Reaction:
 - Add a quenching solution (e.g., 10-50 mM hydroxylamine) to stop the reaction by hydrolyzing any unreacted NHS esters.
- Purification:
 - Purify the resulting fluorescent conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts.
- Characterization:
 - Confirm the identity and purity of the final fluorescent PROTAC by methods such as mass spectrometry (MS) and analytical HPLC.

Signaling Pathway and Experimental Workflow Diagrams

The primary utility of **Bis-(N,N'-carboxyl-PEG4)-Cy5** is in the creation of fluorescent PROTACs to study and visualize the process of targeted protein degradation.

PROTAC-Mediated Protein Degradation Signaling Pathway

The following diagram illustrates the general mechanism of action for a PROTAC, which is the signaling pathway that a fluorescent PROTAC containing **Bis-(N,N'-carboxyl-PEG4)-Cy5** would initiate.

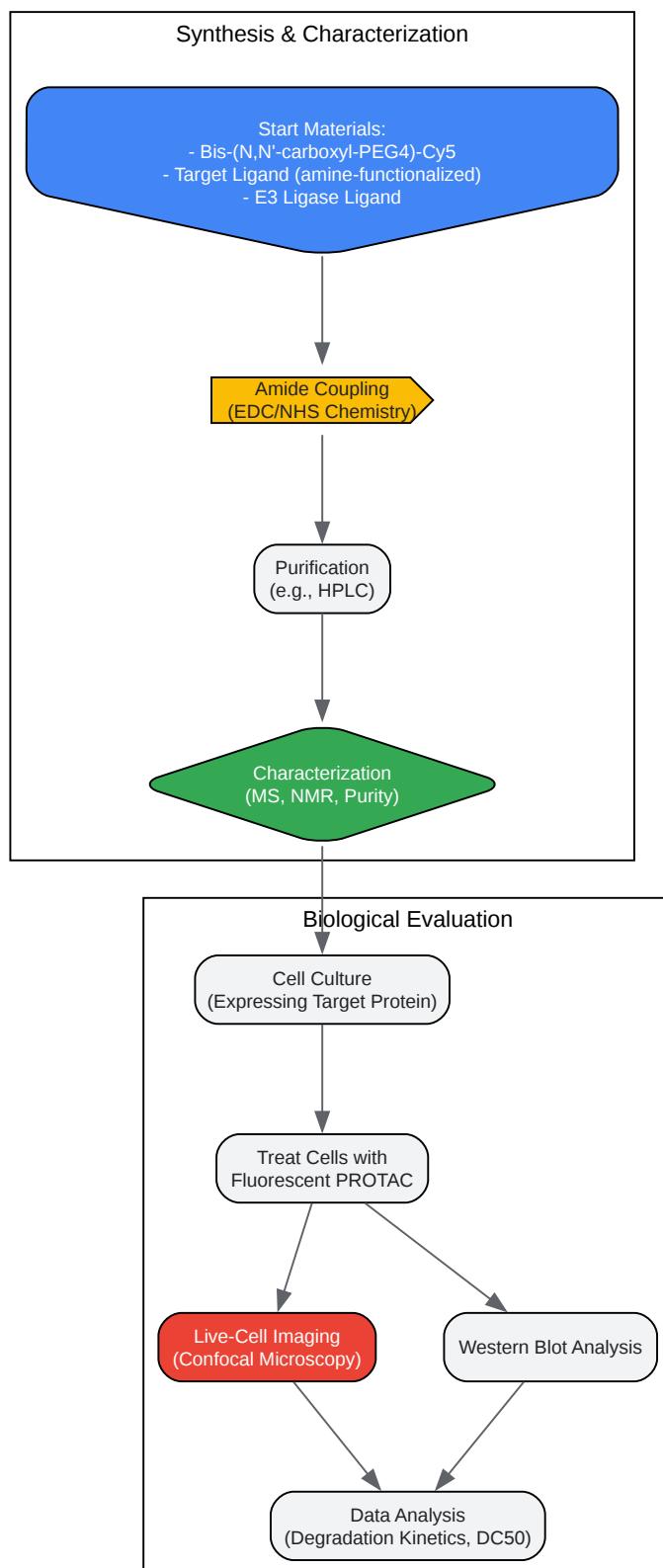


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Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Evaluating a Fluorescent PROTAC

This diagram outlines a typical experimental workflow for synthesizing and evaluating a fluorescent PROTAC constructed using **Bis-(N,N'-carboxyl-PEG4)-Cy5**.



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Caption: Experimental workflow for fluorescent PROTAC evaluation.

Conclusion

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a valuable and readily available chemical tool for researchers in the field of targeted protein degradation. Its fluorescent properties enable the direct investigation of PROTAC behavior within cellular systems, providing crucial insights for the development of novel therapeutics. The provided technical information and representative protocols serve as a starting point for the successful application of this fluorescent linker in the synthesis and evaluation of innovative PROTAC molecules.

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